Cas no 269726-73-0 (3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride)

3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride
- (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid,hydrochloride
- (R)-3-Amino-4-(3-trifluoromethylphenyl)butanoic acid hydrochloride
- (R)-3-Amino-4-(3-Trifluoromethyl-phenyl)-butyric acid.HCl
- (R)-3-AMINO-4-(3-TRIFLUOROMETHYL-PHENYL)-BUTYRIC ACID•HCL
- Benzenebutanoic acid, β-amino-3-(trifluoromethyl)-, (βR)-
- H-D-β-HoPhe(3-CF3)-OH.HCl
- (2R)-2-amino-3-[(3-trifluoromethyl)phenyl]propanecarboxylic acid
- (R)-3-Amino-4-(3-trifluoromethylphenyl)butanoicacid
- (R)-3-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid-HCl
- (betaR)-beta-Amino-3-(trifluoromethyl)benzenebutanoic acid
- 3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride
- DTXSID30647467
- 332061-80-0
- (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
- AC-22253
- MFCD01860968
- (3R)-3-AMINO-4-[3-(TRIFLUOROMETHYL)PHENYL]BUTANOIC ACID HYDROCHLORIDE
- (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoicacidhydrochloride
- PS-12288
- 269726-73-0
- (3R)-3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
- AKOS016843812
- (R)-3-Amino-4-(3-trifluoromethylphenyl)-butyric acid-HCl
- 3-TRIFLUOROMETHYL-D-B-HOMOPHENYLALANINE HYDROCHLORIDE
- G85286
-
- MDL: MFCD03428433
- Inchi: InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H
- InChI Key: NFVRYVAWNUBDCU-UHFFFAOYSA-N
- SMILES: Cl.NC(CC1C=CC=C(C(F)(F)F)C=1)CC(O)=O
Computed Properties
- Exact Mass: 283.05900
- Monoisotopic Mass: 283.0586908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.318
- PSA: 63.32000
- LogP: 3.55220
3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride Security Information
3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T220320-100mg |
3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride |
269726-73-0 | 100mg |
$ 290.00 | 2022-06-03 | ||
1PlusChem | 1P00I5KQ-250mg |
(R)-3-Amino-4-(3-trifluoromethylphenyl)butanoic acid hydrochloride |
269726-73-0 | ≥ 98% (HPLC) | 250mg |
$354.00 | 2025-02-28 | |
Ambeed | A438636-1g |
H-D-β-HoPhe(3-CF3)-OH |
269726-73-0 | 97% | 1g |
$526.0 | 2024-07-28 | |
A2B Chem LLC | AI46234-25mg |
(R)-3-Amino-4-(3-trifluoromethylphenyl)butanoic acid hydrochloride |
269726-73-0 | ≥ 98% (HPLC) | 25mg |
$105.00 | 2024-04-20 | |
eNovation Chemicals LLC | D557403-1g |
Benzenebutanoic acid, ß-amino-3-(trifluoromethyl)-, (ßR)- |
269726-73-0 | 96% | 1g |
$645 | 2025-02-28 | |
eNovation Chemicals LLC | D557403-5g |
Benzenebutanoic acid, ß-amino-3-(trifluoromethyl)-, (ßR)- |
269726-73-0 | 96% | 5g |
$2215 | 2025-02-28 | |
Chemenu | CM183563-1g |
(R)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid |
269726-73-0 | 97% | 1g |
$446 | 2024-07-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-289280-250 mg |
3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride, |
269726-73-0 | 250MG |
¥1,692.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-289280A-1g |
3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride, |
269726-73-0 | 1g |
¥4272.00 | 2023-09-05 | ||
TRC | T220320-50mg |
3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride |
269726-73-0 | 50mg |
$ 185.00 | 2022-06-03 |
3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride Related Literature
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
Additional information on 3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride
3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride (CAS No. 269726-73-0): A Comprehensive Overview
3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride, identified by the CAS number 269726-73-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its trifluoromethyl and D-beta-homophenylalanine substituents, exhibits unique chemical and biological properties that make it a valuable candidate for various therapeutic applications.
The trifluoromethyl group attached to the molecule imparts enhanced metabolic stability and lipophilicity, which are critical factors in drug design. This modification is particularly useful in the development of bioactive molecules that require prolonged circulation times or improved membrane permeability. The presence of the D-beta-homophenylalanine moiety further contributes to the compound's distinct pharmacological profile, influencing its interactions with biological targets and potentially enhancing its efficacy.
In recent years, there has been growing interest in the use of fluorinated amino acids as building blocks for novel therapeutic agents. The incorporation of fluorine atoms into pharmaceuticals is well-documented for its ability to modulate drug properties, including pharmacokinetics, pharmacodynamics, and metabolic resistance. Studies have shown that fluorinated compounds often exhibit improved binding affinity and selectivity, making them promising candidates for targeted therapies.
One of the most compelling aspects of 3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride is its potential application in the development of enzyme inhibitors. The trifluoromethyl group can serve as a key interaction point with active sites of enzymes, enhancing binding interactions and leading to more potent inhibition. This property is particularly relevant in the context of diseases where enzyme overactivity or underactivity plays a critical role, such as cancer and inflammatory disorders.
Recent research has highlighted the compound's role in preclinical studies aimed at identifying novel drug candidates. For instance, studies have demonstrated its potential in inhibiting specific kinases involved in tumor growth and progression. The unique structural features of this compound allow it to interact with these kinases in a manner that disrupts their function, thereby offering a new therapeutic approach.
The hydrochloride salt form of 3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride enhances its solubility and bioavailability, making it more suitable for formulation into pharmaceutical products. This solubility advantage is crucial for ensuring effective drug delivery and absorption, which are essential factors in therapeutic efficacy.
In addition to its applications in oncology, this compound has shown promise in other therapeutic areas. Research indicates that it may have utility in neurodegenerative diseases, where modulation of enzyme activity can help mitigate neuronal damage. The ability of fluorinated compounds to cross the blood-brain barrier also makes them attractive candidates for central nervous system therapies.
The synthesis of 3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride involves sophisticated organic chemistry techniques that require precise control over reaction conditions. The introduction of the trifluoromethyl group typically involves palladium-catalyzed cross-coupling reactions or other fluorination methods. These synthetic pathways must be optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
The safety profile of this compound is another important consideration in its development as a therapeutic agent. Preclinical toxicology studies are essential to evaluate potential side effects and determine safe dosage ranges. These studies help ensure that the compound can be used effectively without posing significant risks to patients.
The regulatory landscape for fluorinated pharmaceuticals is evolving, with increasing emphasis on understanding the environmental impact and long-term effects of these compounds. As such, comprehensive characterization and testing are necessary to ensure compliance with regulatory requirements and to address any potential concerns regarding their use.
In conclusion, 3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride (CAS No. 269726-73-0) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its incorporation into drug development pipelines holds promise for addressing various diseases by leveraging the benefits of fluorinated amino acids. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in the next generation of therapeutics.
269726-73-0 (3-Trifluoromethyl-D-beta-homophenylalanine hydrochloride) Related Products
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
